molecular formula C8H6O3 B140311 6-Hydroxybenzofuran-2(3H)-one CAS No. 2688-49-5

6-Hydroxybenzofuran-2(3H)-one

Cat. No.: B140311
CAS No.: 2688-49-5
M. Wt: 150.13 g/mol
InChI Key: TYKJBKYXUNXYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxybenzofuran-2(3H)-one is a versatile benzofuranone scaffold of significant value in medicinal chemistry and drug discovery research. It serves as a crucial synthetic intermediate for developing novel bioactive molecules. Its primary research application is as a key precursor in the synthesis of aurone derivatives, which are being investigated as potential therapeutic agents . Research indicates that derivatives built upon this core structure exhibit a range of biological activities, including potent inhibitory effects against enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research . Furthermore, this benzofuranone scaffold is utilized in the design and synthesis of novel compounds evaluated as pancreatic lipase inhibitors for metabolic disorder research , and some derivatives have shown promising antimicrobial activities in molecular docking studies . The structural motif is also found in natural antioxidants, making it a compound of interest in the synthesis of new stabilizers and therapeutic agents for oxidative stress-related pathologies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKJBKYXUNXYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452027
Record name 6-Hydroxybenzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-49-5
Record name 6-Hydroxybenzofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxybenzofuran-2(3H)-one: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Hydroxybenzofuran-2(3H)-one, a significant heterocyclic compound. Delving into its natural origins, the historical context of its discovery, and the evolution of its chemical synthesis, this document serves as a technical resource for professionals in research and drug development. We will explore its physicochemical properties, established and potential biological activities, and its role as a versatile scaffold in medicinal chemistry.

Introduction to a Versatile Scaffold

This compound, with the chemical formula C₈H₆O₃, is a phenolic natural product belonging to the benzofuranone class of compounds. Its structure, featuring a fused benzene and furanone ring system with a hydroxyl group at the 6-position, provides a unique electronic and steric profile, making it an attractive starting point for the synthesis of more complex molecules. This compound has garnered interest in the scientific community for its potential as a bioactive agent and as a key intermediate in the synthesis of pharmaceuticals.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 6-hydroxy-3H-1-benzofuran-2-one
CAS Number 2688-49-5
Molecular Formula C₈H₆O₃
Molecular Weight 150.13 g/mol
Appearance Powder
Storage 2-8°C

The Discovery of a Natural Product

The history of this compound is intrinsically linked to the phytochemical investigation of the plant genus Flueggea, belonging to the family Euphorbiaceae. This compound is a naturally occurring substance purified from the herbs of Flueggea acicularis. The genus Flueggea, which includes the synonym Securinega, has been a source of various bioactive compounds, and the exploration of its chemical constituents has led to the identification of this particular benzofuranone.

General Isolation Protocol from Natural Sources

The isolation of this compound from Flueggea acicularis follows a standard phytochemical workflow. This process is designed to separate and purify individual compounds from a complex mixture of plant metabolites.

Experimental Workflow for Natural Product Isolation

Natural Product Isolation Workflow start Plant Material (Flueggea acicularis) extraction Extraction (e.g., with methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (under reduced pressure) filtration->concentration partitioning Solvent-Solvent Partitioning (e.g., with hexane, ethyl acetate) concentration->partitioning chromatography Chromatographic Separation (e.g., column chromatography) partitioning->chromatography purification Purification (e.g., recrystallization, preparative HPLC) chromatography->purification characterization Structure Elucidation (NMR, MS, etc.) purification->characterization end Isolated this compound characterization->end

Caption: A generalized workflow for the isolation and purification of this compound from its natural source.

Step-by-Step Methodology:

  • Plant Material Collection and Preparation: The aerial parts (herbs) of Flueggea acicularis are collected, dried, and powdered to increase the surface area for efficient extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, to dissolve the secondary metabolites.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity. This compound, being a moderately polar compound, would be expected to partition into the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the individual components.

  • Purification: Fractions containing the target compound are further purified using methods like recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Evolution of Synthetic Strategies

The development of synthetic routes to this compound and its derivatives has been driven by the need for reliable access to this scaffold for further biological evaluation and derivatization. While the initial discovery was from a natural source, chemical synthesis offers the advantages of scalability and the ability to introduce structural modifications.

Historically, the synthesis of the core benzofuran-2(3H)-one structure has been a subject of interest. A common approach involves the intramolecular cyclization of a suitably substituted precursor.

General Synthetic Approach

A prevalent strategy for the synthesis of the benzofuran-2(3H)-one core involves the cyclization of o-hydroxyphenylacetic acid or its derivatives. This method provides a straightforward entry into the bicyclic ring system.

Synthetic Pathway to Benzofuran-2(3H)-one Core

Benzofuranone Synthesis start Substituted Phenol intermediate o-Hydroxyphenylacetic Acid Derivative start->intermediate Functionalization cyclization Intramolecular Cyclization (Lactonization) intermediate->cyclization Acid or Base Catalysis product Benzofuran-2(3H)-one Derivative cyclization->product

Caption: A simplified representation of a common synthetic route to the benzofuran-2(3H)-one scaffold.

Exemplary Synthetic Protocol (General):

A method for preparing the parent benzofuran-2(3H)-one involves the hydrolysis of o-chlorophenylacetic acid to o-hydroxyphenylacetic acid, followed by a lactonization reaction.

  • Hydrolysis: o-Chlorophenylacetic acid is hydrolyzed using a sodium hydroxide solution in the presence of a catalyst to form the sodium salt of o-hydroxyphenylacetic acid.

  • Acidification: The reaction mixture is then acidified to precipitate o-hydroxyphenylacetic acid.

  • Lactonization: The o-hydroxyphenylacetic acid is then heated in the presence of a catalyst, such as ferric sulfate, in a water-entraining solvent to facilitate the intramolecular esterification (lactonization) to yield benzofuran-2(3H)-one.

To synthesize the specific 6-hydroxy derivative, a starting material with a hydroxyl group at the para-position to the acetic acid side chain would be required.

Biological Significance and Therapeutic Potential

This compound and its derivatives have shown promise in various biological assays, highlighting their potential for drug discovery and development. The benzofuranone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Antimicrobial and Antioxidant Activities

The core structure of this compound has been investigated for its potential antimicrobial and antioxidant properties. The phenolic hydroxyl group is a key feature that can contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals.

Enzyme Inhibition

More recently, derivatives of this compound have been synthesized and studied for their inhibitory activity against specific enzymes. Molecular docking studies have suggested that derivatives of this compound could be potential inhibitors of N-myristoyltransferase (NMT). NMT is an enzyme that plays a crucial role in the survival of certain pathogens, making it an attractive target for the development of new anti-infective agents.

Signaling Pathway Implication (Hypothetical)

NMT Inhibition inhibitor This compound Derivative nmt N-myristoyltransferase (NMT) inhibitor->nmt Inhibition myristoylation Myristoylation nmt->myristoylation Catalyzes protein Substrate Protein protein->myristoylation membrane Membrane Localization & Protein Function myristoylation->membrane pathogen Pathogen Survival membrane->pathogen

Caption: A diagram illustrating the potential mechanism of action of this compound derivatives as NMT inhibitors.

The results of microbiological screening of some synthesized derivatives revealed that compounds with fluorine, bromine, and hydrogen substituents on a phenyl ring attached to the core structure were the most active antimicrobial agents. This highlights the importance of the benzofuranone scaffold as a template for generating novel bioactive molecules.

Future Perspectives and Conclusion

The journey of this compound, from its discovery in Flueggea acicularis to its exploration as a versatile synthetic scaffold, underscores the enduring value of natural products in drug discovery. While its own biological activities are of interest, its true potential may lie in its utility as a starting material for the synthesis of a new generation of therapeutic agents.

Future research will likely focus on:

  • Elucidating the full spectrum of its biological activities: Comprehensive screening against a wider range of biological targets is warranted.

  • Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of a diverse library of derivatives will help in identifying the key structural features required for potent and selective activity against specific targets like NMT.

  • Optimization of synthetic routes: The development of more efficient and environmentally friendly synthetic methods will be crucial for the large-scale production of this compound and its derivatives.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of benzofuran-2(3H)-one.

The Benzofuranone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Powerhouse

The benzofuranone scaffold, a bicyclic system comprising a fused benzene and furanone ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This designation stems from its remarkable ability to serve as a core motif for a vast array of biologically active compounds.[2][3] Found in both natural products and synthetic molecules, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] This guide provides a comprehensive technical overview of the diverse biological activities associated with the benzofuranone core, delving into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzofuranone derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[3][4] Their multifaceted approach targets various hallmarks of cancer, making them an attractive scaffold for the development of novel oncology therapeutics.

A. Key Mechanistic Insights

1. Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[8] Dysregulation of the mTOR pathway is a common feature in many cancers.[4] Certain benzofuranone derivatives have been identified as potent inhibitors of the mTORC1 complex.[9] For instance, a series of isosteres of a known mTOR inhibitor demonstrated significant cytotoxicity in radioresistant cancer cell lines, with the lead compound blocking both mTORC1 and Akt signaling.[9] This dual inhibition is particularly advantageous as it may circumvent the resistance mechanisms associated with rapamycin and its analogs.[9]

2. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Some benzofuranone-based compounds, acting as analogs of the natural product Combretastatin A-4, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] Structure-activity relationship studies have revealed that modifications at the C2 and C7 positions of the benzofuranone core can significantly enhance antimitotic activity.[4]

3. Hypoxia-Inducible Factor (HIF-1) Inhibition: The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which promotes cancer progression and metastasis through the activation of HIF-1.[4] Benzofuranone derivatives have been designed to inhibit the HIF-1 pathway, thereby suppressing tumor growth in p53-independent malignant cancers.[4]

B. Structure-Activity Relationship (SAR) Highlights

Systematic modifications of the benzofuranone scaffold have yielded crucial insights into the structural requirements for potent anticancer activity:

  • Substitutions at C-2: The introduction of ester or heterocyclic rings at the C-2 position has been found to be crucial for cytotoxic activity.[4][10]

  • Aromatic Substituents: The nature and position of substituents on aryl rings attached to the benzofuranone core significantly influence activity. For example, halogen substitutions at the para position can enhance hydrophobic interactions and potency.[4]

  • Hybrid Molecules: Fusing the benzofuranone scaffold with other pharmacologically active moieties, such as quinazolinone or imidazole, has led to the development of hybrid molecules with enhanced cytotoxicity against cancer cell lines like MCF-7.[4]

C. Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of selected benzofuranone derivatives against various cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazolinone-Imidazolium HybridMCF-7 (Breast)0.57 - >100[4]
Trimethoxyacetophenone HybridTubulin0.43[4]
N-Methylpiperidine HybridSQ20B (Head and Neck)0.46[4]
Benzene-Sulfonamide HybridHCT116 (Colon)1.81 - 2.91[4]
D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[1][5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11][12]

  • Compound Treatment: The following day, treat the cells with various concentrations of the benzofuranone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[12]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][11]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[1][5]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

E. Visualization: mTOR Signaling Pathway

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Benzofuranone Benzofuranone Derivatives Benzofuranone->mTORC1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway and the inhibitory action of benzofuranone derivatives.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The benzofuranone scaffold is a valuable pharmacophore for the development of novel antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.[1][5]

A. Key Mechanistic Insights and SAR

The antimicrobial efficacy of benzofuranone derivatives is closely linked to their chemical structure. SAR studies have indicated that:

  • Substituents on the Benzene Ring: The presence and position of substituents on the benzene ring of the benzofuranone core are critical for antibacterial activity.[10]

  • Hydroxylation and Halogenation: The introduction of hydroxyl groups and halogens can significantly modulate the antimicrobial potency.[10]

  • Hybrid Scaffolds: Combining the benzofuranone moiety with other heterocyclic systems like pyrazoline and thiazole can enhance antimicrobial activity.[5]

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] The broth microdilution method is a standard technique for determining MIC values.[16][17]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth is determined as the MIC.[17]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.[16]

  • Serial Dilution: Perform a two-fold serial dilution of the benzofuranone derivative in the wells of a 96-well microtiter plate containing broth.[17]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[17]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]

C. Visualization: Drug Screening Workflow

Drug_Screening_Workflow Compound_Library Benzofuranone Derivative Library Primary_Screening Primary Screening (e.g., MIC Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC) Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Selection Dose_Response->Lead_Selection Secondary_Assays Secondary Assays (e.g., MBC, Synergy) Lead_Selection->Secondary_Assays Potent Leads Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A generalized workflow for antimicrobial drug screening.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain benzofuranone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[7][19]

A. Key Mechanistic Insights

The anti-inflammatory effects of benzofuranones are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For instance, some derivatives can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[18][20] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression.[20] Furthermore, some compounds may exert their effects by interfering with key signaling pathways, such as the protein kinase C (PKC) pathway.[19]

B. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in LPS-stimulated macrophages, a common in vitro model for inflammation.[10][20]

Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[10] A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.[20]

Step-by-Step Methodology:

  • Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in a 96-well plate.[10]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the benzofuranone derivative for a short period (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL).[21]

  • Incubation: Incubate the plates for 24 hours to allow for NO production.[20]

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[20]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[20]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[20]

IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

The benzofuranone scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[2][16]

A. Key Mechanistic Insights

Benzofuranone derivatives may exert their neuroprotective effects through multiple mechanisms:

  • Inhibition of Amyloid-β (Aβ) Aggregation: A hallmark of AD is the accumulation of Aβ plaques in the brain. Some benzofuranone compounds have been shown to inhibit the fibril formation of Aβ.[16]

  • Butyrylcholinesterase (BChE) Inhibition: BChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibiting BChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for AD.[16]

  • Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of neurodegenerative diseases. Benzofuranone derivatives with antioxidant properties can help protect neurons from oxidative damage.[22]

B. Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[3][4][22]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[3][23] This increase in fluorescence can be used to quantify the extent of fibril formation.[4]

Step-by-Step Methodology:

  • Preparation of Aβ: Prepare a solution of Aβ peptide (e.g., Aβ42) in a suitable buffer.[3]

  • Incubation with Test Compound: Incubate the Aβ solution in the presence and absence of the benzofuranone derivative at 37°C with agitation to promote aggregation.[3]

  • ThT Addition: At various time points, take aliquots of the incubation mixture and add them to a solution of ThT.[4]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[4]

Data Analysis: An increase in fluorescence intensity over time indicates Aβ aggregation. A decrease in the fluorescence signal in the presence of the test compound suggests inhibition of aggregation.

Conclusion: A Scaffold with a Bright Future

The benzofuranone scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting key pathways in cancer, infectious diseases, inflammation, and neurodegeneration. The continued exploration of the chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense potential for addressing unmet medical needs. The experimental protocols outlined in this guide provide a solid foundation for researchers to evaluate the biological potential of novel benzofuranone-based compounds and contribute to the advancement of this exciting field of medicinal chemistry.

References

  • Al-Warhi, T., Almahli, H., Eldehna, W. M., & Abdel-Aziz, H. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4843. [Link]

  • Li, Y., Wang, X., Liu, Y., Zhang, H., & Yao, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29046-29063. [Link]

  • Asghari, S., Ramezani, M., & Fereidoonnezhad, M. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(2), 129. [Link]

  • González-Ramírez, J. F., Ortiz-López, F. J., & González-Sarrías, A. (2019). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 7, 65. [Link]

  • Singh, P., & Kumar, A. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1265. [Link]

  • Kumar, A., & Singh, P. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(2), 00059. [Link]

  • Eldehna, W. M., Maklad, R. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., ... & El Kerdawy, A. M. (2022). Identification of 3-(piperazinylmethyl) benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1284-1301. [Link]

  • Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3, 4-dihydro 4-oxo-benzofuro [3, 2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 696. [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. The FEBS journal, 276(20), 5960-5972. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • de Fátima, A., Modolo, L. V., & Conegero, L. S. (2006). The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. Biological and Pharmaceutical Bulletin, 29(7), 1429-1434. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Di Meo, F., Nazzaro, M., Mautone, G., & Fabiani, C. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3, 3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Antioxidants, 13(4), 398. [Link]

  • Chen, Y., Liu, Y., Li, H., Li, H., Liu, L., & Che, Y. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(11), 1152. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kim, H. J., Lee, J. Y., You, T., & Lee, J. H. (2014). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 57, 469-475. [Link]

  • Wikipedia. (n.d.). mTOR. [Link]

  • ResearchGate. (n.d.). Combinations screening workflow overview from experimental design to.... [Link]

  • Logé, C., Le Borgne, M., Pagniez, F., Picot, L., Le Pape, P., Le Baut, G., ... & Desaubry, L. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. European journal of medicinal chemistry, 84, 617-625. [Link]

  • Bio-Rad Antibodies. (n.d.). mTOR Signaling Pathway. [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]

  • Martins, N., Barros, L., Henriques, M., Silva, S., & Ferreira, I. C. (2026). Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. Antioxidants, 15(1), 1. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the mTOR-signaling pathway. The mTOR is a.... [Link]

  • ACS Omega. (n.d.). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxybenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzofuran-2(3H)-one is a heterocyclic organic compound belonging to the benzofuranone family. Structurally, it features a bicyclic system composed of a benzene ring fused to a dihydrofuranone ring, with a hydroxyl (-OH) substituent on the aromatic ring. This molecule serves as a valuable intermediate in organic synthesis and has garnered interest in the field of medicinal chemistry.[] Its scaffold is a key structural motif in various natural products and biologically active compounds. Found in the herbs of Flueggea acicularis, this compound and its derivatives have been investigated for potential antimicrobial and antioxidant activities, making a thorough understanding of its physicochemical properties essential for its application in drug discovery and development.[][2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an expert interpretation of how these properties influence its potential as a therapeutic agent.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical characterization.

  • IUPAC Name: 6-hydroxy-3H-1-benzofuran-2-one[3]

  • CAS Number: 2688-49-5[3]

  • Molecular Formula: C₈H₆O₃[3]

  • SMILES: C1C2=C(C=C(C=C2)O)OC1=O[][3]

  • InChIKey: TYKJBKYXUNXYFS-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data are from experimental observations, others are predicted through computational models, a common practice in early-stage compound assessment.

PropertyValue / DescriptionSource
Molecular Weight 150.13 g/mol [][3]
Appearance Powder[][4]
Melting Point 178 °C[]
Boiling Point 341.5 ± 31.0 °C (Predicted)[]
Density 1.436 ± 0.06 g/cm³ (Predicted)[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
pKa (acidic)~8-10 (Predicted for phenolic -OH)Expert Estimation
LogP (Octanol/Water)0.8 (Predicted, XLogP3)[5]
Storage Conditions 2-8°C, desiccated, sealed.[][4]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating principles of equilibrium, mass balance, and precise quantification.

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Thermodynamic solubility is a critical parameter that dictates a drug's dissolution rate and bioavailability. The shake-flask method is the "gold standard" for determining this equilibrium value, as it ensures the solution is truly saturated with the compound.[6]

Methodology:

  • Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions. Filter the buffer through a 0.22 µm filter.

  • Compound Addition: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a precisely measured volume (e.g., 2 mL) of the pH 7.4 PBS. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[6]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[7] To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) or filter it using a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO or Acetonitrile) at known concentrations.

    • Dilute the filtered supernatant and the standards into a mobile-phase compatible solvent.

    • Analyze the samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV). The aromatic nature of the compound makes it highly suitable for UV detection.

    • Construct a calibration curve from the standards and determine the concentration of the compound in the saturated supernatant.

  • Reporting: Express the solubility in units of µg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 2: Determination of the Octanol-Water Partition Coefficient (LogP)

Causality: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. The shake-flask method directly measures the partitioning of the compound between a lipid-like phase (n-octanol) and an aqueous phase.[8]

Methodology:

  • Solvent Pre-saturation: Pre-saturate the n-octanol with water and the water (or pH 7.4 PBS for LogD) with n-octanol. To do this, mix equal volumes of the two solvents, shake vigorously, and allow the layers to separate for at least 24 hours. This prevents volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in pre-saturated n-octanol at a concentration that will be accurately measurable in both phases.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase. The volume ratio can be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.[8]

  • Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-2 hours) at a controlled temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2,000 g for 10 minutes) to achieve a clean separation of the two phases.

  • Sampling and Quantification:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Quantify the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV, against a standard curve.

  • Calculation: Calculate the LogP using the following formula:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

  • Validation: The experiment should be performed in triplicate. For validation, the total amount of compound recovered from both phases should be compared to the initial amount added to ensure mass balance.

Visualization of the Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound such as this compound.

G cluster_0 cluster_1 cluster_2 A Start: New Compound Synthesis B Step 1: Identity & Purity Confirmation (NMR, MS, HPLC) A->B C Step 2: Aqueous Solubility (Shake-Flask @ pH 7.4) B->C Proceed if >95% pure D Step 3: Lipophilicity (LogP) (Shake-Flask Octanol/Water) C->D E Step 4: Ionization Constant (pKa) (Potentiometric or UV-metric) D->E F Step 5: Chemical Stability (pH, Temp, Light Stress) E->F G End: Comprehensive Profile for Drug Development Decision F->G

Caption: Logical workflow for physicochemical characterization.

Significance in Drug Development

The physicochemical properties of this compound are pivotal in assessing its drug-like potential.

  • Solubility: The compound's reported solubility in organic solvents like DMSO is advantageous for in vitro screening.[2] However, its aqueous solubility, which needs to be experimentally determined, will be a critical factor for formulation development. Poor aqueous solubility can lead to low bioavailability for oral dosage forms. The presence of the phenolic hydroxyl group suggests that solubility will increase significantly at pH values above its pKa due to deprotonation and salt formation.

  • Lipophilicity (LogP): The predicted LogP of 0.8 suggests that this compound is a relatively hydrophilic compound.[5] This value falls within the desirable range for drug candidates (typically LogP < 5), indicating a favorable balance between aqueous solubility and membrane permeability. This suggests the compound may have good absorption and distribution characteristics.

  • Ionization (pKa): The phenolic hydroxyl group is weakly acidic. At physiological pH (~7.4), the compound will exist predominantly in its neutral, protonated form. This is significant because the neutral form is generally more capable of passively diffusing across cell membranes. However, in the more alkaline environment of the lower intestine, a fraction of the compound may become ionized, which could influence its absorption profile.

  • Chemical Stability: As a phenol, the compound may be susceptible to oxidation. Stability testing under various conditions (pH, temperature, light) is essential to determine its degradation pathways and establish a suitable shelf-life and storage conditions for both the drug substance and potential drug products.

Conclusion

This compound is a compound with a promising physicochemical profile for further investigation in drug discovery. Its moderate molecular weight, predicted LogP, and potential for pH-dependent solubility provide a solid foundation for its development. The experimental protocols and characterization workflow detailed in this guide offer a robust framework for researchers to rigorously evaluate this and other similar compounds, enabling data-driven decisions in the complex process of drug development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzofuran-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • OECD. (1995). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2688-49-5 | Chemical Name : this compound. Retrieved from [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzofuranone Scaffold as a Privileged Structure in Drug Discovery

The benzofuranone core is a recurring motif in a multitude of natural products and synthetically developed molecules, demonstrating a remarkable breadth of biological activities.[1][2][3] Its inherent structural features make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets. Compounds incorporating this moiety have shown significant promise as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][3][4]

This guide is designed for researchers, scientists, and drug development professionals embarking on the initial biological evaluation of novel benzofuranone derivatives. The objective of a preliminary screen is not exhaustive characterization but rather the rapid, cost-effective identification of "hit" compounds that exhibit promising biological activity. This process is a critical gatekeeper in the drug discovery pipeline, ensuring that resources are focused on candidates with the highest potential. Here, we eschew a rigid template, instead presenting a logical, field-proven workflow that prioritizes scientific integrity and actionable data. We will delve into the causality behind experimental choices, providing not just the "how" but the critical "why" for each step.

Section 1: The Foundational Pillar - Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates a continuous search for new chemical entities with antibacterial and antifungal properties.[4] Benzofuranone derivatives have frequently been reported to possess such activity, making this screen a logical starting point.[1][5][6] Our primary objective here is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible in vitro growth of a microorganism.[7]

Causality of Method Selection: Broth Microdilution vs. Agar Diffusion

For a preliminary screen of a library of novel compounds, the broth microdilution method is superior to agar-based diffusion methods for several reasons. It is quantitative, providing a specific MIC value rather than a qualitative zone of inhibition.[8] This method is also highly amenable to a 96-well plate format, enabling higher throughput and more efficient use of newly synthesized, often precious, compounds.[9]

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the logical flow for determining the antimicrobial potential of a set of benzofuranone derivatives.

Antimicrobial_Workflow cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions of Benzofuranone Derivatives (e.g., 10 mg/mL in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plates Compound_Prep->Serial_Dilution Media_Prep Prepare Mueller-Hinton Broth (Bacteria) or RPMI-1640 (Fungi) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Standardized Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates (37°C for 24h for bacteria; 28-35°C for 48h for fungi) Inoculation->Incubation MIC_Determination Visually or Spectrophotometrically Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination Data_Table Tabulate MIC Values (µg/mL) MIC_Determination->Data_Table Cytotoxicity_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer and Normal Cell Lines Cell_Plating Seed Cells into 96-well Plates (e.g., 1x10^4 cells/well) Cell_Culture->Cell_Plating Incubate_Attach Incubate for 24h to Allow Cell Adherence Cell_Plating->Incubate_Attach Add_Compound Treat Cells with Compounds for 48-72 hours Incubate_Attach->Add_Compound Compound_Dilutions Prepare Serial Dilutions of Benzofuranone Derivatives Compound_Dilutions->Add_Compound Add_MTT Add MTT Reagent (e.g., 20 µL of 5 mg/mL) Add_Compound->Add_MTT Incubate_Formazan Incubate for 2-4 hours for Formazan Crystal Formation Add_MTT->Incubate_Formazan Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubate_Formazan->Solubilize Read_Absorbance Measure Absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and Determine IC50 Values Read_Absorbance->Calculate_Viability

Caption: Workflow for In Vitro Cytotoxicity Screening using the MTT Assay.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Plating:

    • Harvest and count cells from culture. Ensure cell viability is >90% using a method like Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. [10] * Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach. [1]

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuranone derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 or 72 hours. [11][10]

  • MTT Addition and Solubilization:

    • After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well. [12] * Incubate for another 2-4 hours at 37°C, allowing formazan crystals to form. [12] * Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals. [13] * Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of the wells at a wavelength of 570 nm. [12] * Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the concentration of the compound against the percentage of cell viability to determine the IC50 value (the concentration that inhibits 50% of cell growth). [14]

Data Presentation: Sample Cytotoxicity Table
Compound IDMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)
BZF-00185.293.4>100
BZF-0025.812.178.5
BZF-003>100>100>100
Doxorubicin0.50.82.3

Section 4: Targeted Screening - Enzyme Inhibition Assays

If the benzofuranone derivatives were designed based on a specific biological target (a rational design approach), a preliminary enzyme inhibition assay is warranted. This provides direct evidence of on-target activity. Examples include screening against kinases, cholinesterases, or histone deacetylases (HDACs). [15][16]

Causality and General Protocol

The choice of assay is dictated entirely by the project's hypothesis. The general principle involves incubating the enzyme with its substrate in the presence and absence of the inhibitor (the benzofuranone derivative). The rate of product formation is measured, often via a change in absorbance or fluorescence. [15] General Protocol Outline:

  • Reagents: Obtain the purified enzyme, its specific substrate, and an appropriate buffer system.

  • Assay Setup: In a 96-well plate, combine the buffer, the enzyme, and varying concentrations of the benzofuranone derivative. Allow a short pre-incubation period.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the reaction progress over time using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value. [17]

Data Presentation: Sample Enzyme Inhibition Table
Compound IDTarget Enzyme (e.g., SIRT2) IC50 (µM)
BZF-001>50
BZF-0023.8
BZF-003>50
Known Inhibitor0.1

Section 5: Data Synthesis and Hit Identification

The culmination of this preliminary screening cascade is the identification of "hit" compounds. A hit is not a drug; it is a starting point. An ideal hit from this preliminary screen would exhibit:

  • Potency: Low MIC values against microbes or low IC50 values against cancer cells or a target enzyme.

  • Selectivity: For anticancer candidates, a significantly higher IC50 value against normal cells compared to cancer cells.

  • A Favorable Profile: A compound showing moderate activity across multiple assays (e.g., anticancer and antioxidant) might be of particular interest.

The data from the tables should be collated to build a comprehensive profile for each compound, allowing for informed decisions on which derivatives warrant progression to more complex secondary screening, mechanism-of-action studies, and lead optimization.

Conclusion

This guide outlines a logical and robust framework for the preliminary biological screening of novel benzofuranone derivatives. By employing validated, high-throughput assays such as broth microdilution, DPPH, and MTT, researchers can efficiently and effectively identify compounds with promising biological activity. The emphasis on understanding the causality behind each method, maintaining rigorous controls, and presenting data clearly is paramount for making sound scientific judgments. This initial screening phase is the critical first step in the long and challenging journey of transforming a promising molecule into a potential therapeutic agent.

References

  • Asif, M. (2022). A review on the synthesis and biological studies of Benzo[b]furan derivatives from 2011 to 2022. MDPI. Available at: [Link]

  • Yuan, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Patel, H., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Li, Z., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]

  • Yuan, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Riela, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed. Available at: [Link]

  • Patel, S., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Hu, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. Available at: [Link]

  • Chen, C., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • Özyürek, M., et al. (2014). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Kulkarni, S. K., et al. (2012). New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. Available at: [Link]

  • Woźniak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Wang, T., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. Available at: [Link]

  • ResearchGate. (2016). (PDF) Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. ResearchGate. Available at: [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

  • Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. Available at: [Link]

  • Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. txch.org. Available at: [Link]

  • ResearchGate. (2019). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]

  • Al-Salahi, R., et al. (2022). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Publishing. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC. YouTube. Available at: [Link]

  • Mahmood, M., et al. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Li, B., et al. (2014). Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH. Available at: [Link]

  • YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. IJPBS. Available at: [Link]

  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available at: [Link]

  • Giraud, F., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. Available at: [Link]

  • Di Meo, F., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. Available at: [Link]

Sources

The Evolving Landscape of Drug Discovery: A Technical Deep Dive into 6-Hydroxybenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-Hydroxybenzofuran-2(3H)-one has emerged as a molecule of significant interest, serving as a versatile synthetic intermediate and exhibiting a range of promising pharmacological activities. This in-depth technical guide provides a comprehensive literature review of this compound, from its synthesis and chemical properties to its biological potential and applications in drug development.

Physicochemical Properties and Structural Elucidation

This compound, with the chemical formula C₈H₆O₃ and a molecular weight of 150.13 g/mol , is a phenolic compound naturally found in plants such as Flueggea acicularis.[1] Its structure, characterized by a benzofuranone core with a hydroxyl group at the 6-position, provides a unique electronic and steric profile that underpins its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2688-49-5[2][3]
Molecular Formula C₈H₆O₃[1][3]
Molecular Weight 150.13 g/mol [1][3]
Appearance Powder[1]
Boiling Point 341.5±31.0 °C at 760 mmHg[3]
Density 1.4±0.1 g/ml[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage 2-8°C, sealed, dried[1][3]

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the exploration of its derivatives for drug discovery. While various methods exist for the synthesis of benzofuranones, a general and adaptable approach is highly sought after by medicinal chemists.

General Synthetic Strategy

A common strategy for the synthesis of benzofuran-2(3H)-ones involves the intramolecular cyclization of a suitably substituted precursor. One patented method describes the synthesis of the parent benzofuran-2(3H)-one from o-chlorophenylacetic acid. This process involves hydrolysis to form 2-hydroxyphenylacetic acid, followed by a lactonization reaction.[2] This approach could potentially be adapted for the synthesis of the 6-hydroxy derivative by starting with a correspondingly substituted phenylacetic acid.

Another relevant synthetic approach involves the cyclization of 2,4-dihydroxyphenacylchloride. Grinding this precursor with activated barium hydroxide has been reported to yield 6-hydroxybenzofuran-3(2H)-one, an isomer of the target molecule.[4] This highlights the importance of regioselectivity in the cyclization step.

Experimental Protocol: A General Procedure for Benzofuranone Synthesis

The following is a generalized protocol for the synthesis of benzofuranone derivatives, which can be adapted for the synthesis of this compound with appropriate starting materials and optimization.

Materials:

  • Substituted pyrone (2 equivalents)

  • Nitroalkene (1 equivalent)

  • Butylated hydroxytoluene (BHT) (0.1 equivalents)

  • Aluminum chloride (AlCl₃) (0.1 equivalents)

  • 1,2-Dichlorobenzene (DCB)

  • Trifluoroacetic acid (TFA) (0.2 equivalents)

  • Thick-walled reaction vessel

  • Argon gas supply

Procedure:

  • To a thick-walled reaction vessel, add the pyrone, nitroalkene, BHT, and AlCl₃.

  • Flush the vessel with argon gas for 5 minutes.

  • Add DCB (to a concentration of 0.5 M) and TFA.

  • Quickly seal the reaction vessel.

  • Heat the reaction mixture to 120°C for 16 hours, unless otherwise noted by reaction monitoring.

  • Cool the reaction mixture to room temperature.

  • Directly purify the mixture by flash column chromatography without an aqueous workup to yield the benzofuranone product.[2]

Causality Behind Experimental Choices:

  • The use of a thick-walled reaction vessel and sealing under argon is crucial for maintaining an inert atmosphere and preventing side reactions, especially at elevated temperatures.

  • BHT is added as a radical scavenger to prevent polymerization of the nitroalkene.

  • AlCl₃ acts as a Lewis acid catalyst to promote the reaction.

  • TFA is a strong acid co-catalyst.

  • Direct purification by flash column chromatography avoids potential hydrolysis or degradation of the product during an aqueous workup.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start Combine Reactants: - Substituted Pyrone - Nitroalkene - BHT - AlCl3 Inert Flush with Argon Start->Inert Solvents Add Solvents: - DCB - TFA Inert->Solvents Seal Seal Vessel Solvents->Seal Heat Heat to 120°C (16 hours) Seal->Heat Cool Cool to Room Temp. Heat->Cool Purify Flash Column Chromatography Cool->Purify Product 6-Hydroxybenzofuran- 2(3H)-one Derivative Purify->Product

Caption: General workflow for the synthesis of benzofuranone derivatives.

Biological Activities and Therapeutic Potential

The this compound scaffold and its derivatives have been investigated for a variety of biological activities, suggesting their potential as therapeutic agents in several disease areas.

Antimicrobial Activity

Derivatives of 6-hydroxybenzofuran-3(2H)-one have demonstrated notable antimicrobial properties. A study on novel 1,3-thiazole derivatives of this scaffold revealed that compounds with fluorine, bromine, and hydrogen substituents on the phenyl ring were the most active antimicrobial agents.[3] Molecular docking studies of these compounds suggested that N-myristoyltransferase (NMT) could be a potential target.[3] NMT is an enzyme crucial for the viability of various pathogens, making it an attractive target for antimicrobial drug development.

Anti-inflammatory Activity

Benzofuran derivatives are known to possess anti-inflammatory properties. While specific quantitative data for this compound is limited, studies on related benzofuran compounds have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[5] For instance, certain aza-benzofuran derivatives exhibited potent anti-inflammatory activity with IC₅₀ values of 17.3 µM and 16.5 µM, which are comparable to the positive control, celecoxib (IC₅₀ = 32.1 µM).[5] The mechanism of this anti-inflammatory action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Determine the percentage of NO inhibition and calculate the IC₅₀ value.

Causality Behind Experimental Choices:

  • RAW 264.7 cells are a well-established and widely used macrophage cell line for in vitro inflammation studies.

  • LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and induces a strong inflammatory response, including the production of NO.

  • The Griess Reagent is used for the colorimetric detection of nitrite, a stable and quantifiable product of NO metabolism.

  • The IC₅₀ value represents the concentration of the test compound required to inhibit 50% of the NO production, providing a quantitative measure of its anti-inflammatory potency.

Diagram of the Anti-inflammatory Signaling Pathway

AntiInflammatoryPathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) Production iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Benzofuranone This compound (or derivative) Benzofuranone->iNOS_Protein Inhibition

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compound (this compound or its derivatives) dissolved in methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow.

  • The change in absorbance at 517 nm is directly proportional to the amount of DPPH radical scavenged by the antioxidant.

  • Ascorbic acid or Trolox are well-known antioxidants and are used as positive controls to validate the assay.

Applications in Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry for the design and synthesis of novel drug candidates.[6] Its structural features allow for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

While specific drugs containing the this compound moiety are not yet on the market, the broader class of benzofuran derivatives is well-represented in clinically approved drugs and late-stage clinical candidates. The versatility of the benzofuran scaffold has led to the development of agents with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory drugs. The continued investigation of this compound and its derivatives holds promise for the discovery of new and effective therapeutic agents.

Conclusion and Future Directions

This compound is a compelling molecule with a rich chemical and biological profile. Its role as a synthetic intermediate and its inherent pharmacological activities make it a subject of ongoing interest in the field of drug discovery. While the current body of literature provides a solid foundation, further research is needed to fully elucidate its therapeutic potential.

Future studies should focus on:

  • Developing and optimizing synthetic routes to this compound and its derivatives.

  • Conducting comprehensive in vitro and in vivo studies to quantify its antioxidant, anti-inflammatory, and antimicrobial activities and to elucidate the underlying mechanisms of action.

  • Exploring the structure-activity relationships of its derivatives to identify compounds with enhanced potency and selectivity.

  • Investigating its potential in other therapeutic areas, such as neurodegenerative diseases and cancer.

By addressing these key areas, the scientific community can unlock the full potential of this compound and pave the way for the development of novel and impactful medicines.

References

  • This compound | CAS:2688-49-5 | Phenols - BioCrick. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (URL: [Link])

  • An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions - Taylor & Francis. (URL: [Link])

  • 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (URL: [Link])

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PubMed Central. (URL: [Link])

  • 6‐Hydroxy ‐benzofuran‐3‐( 2 H )‐ones as Potential Anti‐Inflammatory Agents: Synthesis and Inhibitory Activity of LPS ‐Stimulated ROS Production in RAW 264.7 Macrophage - ResearchGate. (URL: [Link])

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (URL: [Link])

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - MDPI. (URL: [Link])

  • An Update on Natural Occurrence and Biological Activity of Benzofurans - Acta Scientific. (URL: [Link])

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - ResearchGate. (URL: [Link])

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed. (URL: [Link])

  • Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles | Request PDF - ResearchGate. (URL: [Link])

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. (URL: [Link])

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (URL: [Link])

  • The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues - PubMed. (URL: [Link])

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. (URL: [Link])

  • An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions - Semantic Scholar. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the NMR Analysis of 6-Hydroxybenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Hydroxybenzofuran-2(3H)-one is a heterocyclic compound that serves as a valuable structural motif and intermediate in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel bioactive compounds necessitates unambiguous structural characterization and purity assessment.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of atomic nuclei, primarily ¹H and ¹³C.[3][4]

This guide provides a comprehensive, field-proven protocol for the preparation and analysis of this compound using ¹H and ¹³C NMR spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind key experimental choices to ensure data integrity and accurate interpretation.

Foundational Principles: Structure and NMR-Active Nuclei

A robust analysis begins with a theoretical understanding of the molecule's structure. This compound possesses distinct proton and carbon environments that will give rise to a unique NMR fingerprint.

Molecular Structure and Atom Numbering:

Figure 1: Structure of this compound with IUPAC numbering.

There are 6 distinct proton environments (including the exchangeable hydroxyl proton) and 8 unique carbon environments. This theoretical count is the first checkpoint for validating the acquired spectra; the number of signals observed should match this count.

Experimental Workflow and Protocols

High-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[5]

Workflow Diagram

Figure 2: Standard workflow for NMR sample preparation, acquisition, and analysis.

Protocol 1: Sample Preparation

The quality of the final spectrum is directly dependent on this initial stage.[5][6]

  • Weighing the Analyte:

    • For ¹H NMR , accurately weigh 5-25 mg of this compound.[7]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 20-50 mg of the sample.[7][8]

  • Solvent Selection and Dissolution:

    • Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the polar analyte, and its residual proton signal (δ ≈ 2.50 ppm) serves as a convenient internal reference.[9] Crucially, it allows for the observation of the exchangeable hydroxyl (-OH) proton, which would be lost in solvents like D₂O.

    • Procedure: Add 0.6-0.7 mL of DMSO-d₆ to a small, clean vial containing the weighed sample.[8] Gently vortex or swirl until the solid is completely dissolved. A homogenous solution is critical for sharp NMR signals.[5]

  • Transfer to NMR Tube:

    • Use a high-quality, clean 5 mm NMR tube rated for the spectrometer's field strength.[6][8] Scratches or contaminants can severely degrade spectral resolution.

    • Using a Pasteur pipette, carefully transfer the solution into the NMR tube, ensuring no solid particles are introduced. The final sample height should be approximately 4-5 cm.[5]

    • Cap the tube securely and label it clearly.

Protocol 2: NMR Data Acquisition (400 MHz Spectrometer)

These parameters serve as a robust starting point and can be optimized as needed.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans (NS): 16-32.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.

    • Acquisition Time (AQ): ~3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width (SW): ~220 ppm (e.g., -10 to 210 ppm).

    • Number of Scans (NS): 1024 or higher, depending on sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

Spectral Interpretation: Decoding the Data

The analysis involves assigning each signal to a specific proton or carbon in the molecule based on its chemical shift, multiplicity (splitting pattern), and integration (for ¹H).[10]

¹H NMR Spectrum Analysis
  • Causality of Chemical Shift: The position of a signal (δ, in ppm) is dictated by the electron density around the nucleus. Electronegative atoms (like oxygen) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).[10]

Proton Assignment Expected δ (ppm) in DMSO-d₆ Multiplicity Integration J-Coupling (Hz) Rationale
-OH 9.0 - 10.0Singlet (broad)1HN/AThe phenolic proton is acidic and its shift is concentration-dependent. It appears as a broad singlet in DMSO-d₆.
H-4 ~7.1 - 7.3Doublet1HJ(H4,H5) ≈ 8.0-9.0Ortho-coupled to H-5. Located on the benzene ring fused to the electron-withdrawing lactone.
H-5 ~6.7 - 6.8Doublet of doublets1HJ(H5,H4) ≈ 8.0-9.0, J(H5,H7) ≈ 2.0-2.5Ortho-coupled to H-4 and meta-coupled to H-7.
H-7 ~6.6 - 6.7Doublet1HJ(H7,H5) ≈ 2.0-2.5Meta-coupled to H-5. This proton is ortho to the ring-junction oxygen, causing a slight upfield shift compared to H-5.
H-3 ~3.6 - 3.8Singlet2HN/AAliphatic methylene protons adjacent to the carbonyl group (C-2) and the aromatic ring (C-3a). No adjacent protons to couple with.
¹³C NMR Spectrum Analysis
  • Trustworthiness through Redundancy: The ¹³C spectrum provides a confirmatory dataset. The number of signals must match the 8 unique carbon atoms of the molecule.

Carbon Assignment Expected δ (ppm) in DMSO-d₆ Rationale
C-2 (C=O) ~175 - 178The carbonyl carbon of the lactone is highly deshielded and appears furthest downfield.
C-6 (-OH) ~155 - 158Aromatic carbon directly attached to the electron-donating hydroxyl group, resulting in a significant downfield shift.
C-7a (-O-) ~152 - 155Aromatic carbon bonded to the ether oxygen of the lactone ring, also strongly deshielded.
C-3a ~128 - 132Quaternary aromatic carbon at the ring junction.
C-4 ~125 - 128Aromatic CH carbon, ortho to the ring junction.
C-5 ~112 - 115Aromatic CH carbon, ortho to the hydroxyl-bearing C-6.
C-7 ~108 - 111Aromatic CH carbon, ortho to the ether oxygen-bearing C-7a.
C-3 (-CH₂-) ~35 - 38Aliphatic methylene carbon, appearing in the upfield region of the spectrum.

Self-Validating Systems and Advanced Techniques

The combined ¹H and ¹³C data constitutes a self-validating system. The number of proton and carbon signals, the integration values, and the splitting patterns must all be consistent with the proposed structure of this compound.

For unequivocal assignment, especially in more complex derivatives, 2D NMR experiments are invaluable:

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming which protons are adjacent (e.g., connecting H-4, H-5, and H-7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, definitively linking each proton signal to its attached carbon signal (e.g., H-3 to C-3).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

By employing these protocols and analytical principles, researchers can confidently characterize this compound, ensuring the integrity of their synthetic and developmental research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • BioCrick. This compound | CAS:2688-49-5. [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... [Link]

  • MySkinRecipes. This compound. [Link]

  • The Royal Society of Chemistry. Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]

  • MDPI. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

  • University of Illinois Urbana-Champaign. Small molecule NMR sample preparation. [Link]

  • MDPI. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • Pharmaffiliates. CAS No : 2688-49-5 | Chemical Name : this compound. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Nmr-service.com. NMR sample preparation guidelines. [Link]

  • National Institutes of Health. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

  • University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • National Institutes of Health. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION - A Metal free approach to highly functionalized 3-substituted-3-arylbenzofuran-2(3H)-ones. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

Sources

Application Notes & Protocols: 6-Hydroxybenzofuran-2(3H)-one in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The benzofuranone scaffold is a privileged heterocyclic structure frequently found in natural products and synthetic compounds with significant biological activity.[1][2] 6-Hydroxybenzofuran-2(3H)-one, a key member of this family, serves as a versatile intermediate and a pharmacologically active molecule in its own right.[3] Its phenolic hydroxyl group and lactone moiety are critical features that impart significant antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. It outlines its physicochemical properties, explores its role as a synthetic scaffold, and provides validated, step-by-step protocols for evaluating its biological activity in key therapeutic areas.

Introduction to this compound

This compound is an aromatic heterocyclic compound featuring a fused benzene and furanone ring system.[7] This structural motif is of high interest to medicinal chemists due to the wide range of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][8][9] The core value of this compound in pharmaceutical research stems from two primary attributes:

  • As a Bioactive Molecule: The inherent structure, particularly the phenolic hydroxyl group, confers potent antioxidant properties by enabling the donation of a hydrogen atom to neutralize free radicals.[10] This activity is foundational to its observed neuroprotective and anti-inflammatory effects.[4][11]

  • As a Synthetic Scaffold: The molecule serves as a valuable starting material for the synthesis of more complex derivatives.[3] The hydroxyl group and the methylene group adjacent to the carbonyl offer reactive sites for chemical modification, allowing for the development of novel drug candidates with tailored pharmacological profiles.[12]

Derivatives of the benzofuranone core have been investigated for a multitude of therapeutic applications, from treating neurodegenerative diseases like Alzheimer's and Parkinson's disease to developing new anticancer agents.[2][13]

Physicochemical Properties & Handling

Accurate characterization is the bedrock of reproducible research. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₆O₃PubChem[7]
Molecular Weight 150.13 g/mol PubChem[7]
CAS Number 2688-49-5PubChem[7]
Appearance (Typically) Off-white to light brown solidSupplier Data
Boiling Point 341.5±31.0 °C at 760 mmHgMySkinRecipes[3]
Density 1.4±0.1 g/mLMySkinRecipes[3]
Storage 2-8°C, keep sealed and dryMySkinRecipes[3]

Solubility Profile (Qualitative):

  • High: Soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, and Acetone.

  • Low: Sparingly soluble in water and non-polar solvents like hexane.

Expert Insight (Causality): The phenolic hydroxyl group and the polar lactone ring contribute to its solubility in polar solvents. For biological assays, it is standard practice to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Subsequent dilutions into aqueous cell culture media or buffer systems should be carefully monitored to prevent precipitation, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Core Application: Antioxidant and Neuroprotective Agent

A primary driver for the investigation of benzofuranone derivatives is their capacity to mitigate oxidative stress, a key pathological hallmark in many neurodegenerative disorders.[4] Reactive oxygen species (ROS) can lead to lipid peroxidation, DNA damage, and neuronal death.[14]

Proposed Mechanism of Action

The neuroprotective effects of this compound and its analogs are strongly linked to their antioxidant activity. The primary mechanism is believed to be direct radical scavenging via hydrogen atom transfer (HAT) from the phenolic hydroxyl group.[10] Furthermore, studies on related benzofuranone derivatives suggest they may also bolster the cell's intrinsic antioxidant defenses by upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[4] HO-1 plays a crucial role in neuroprotection by catalyzing the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide.[4]

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Compound This compound Compound->ROS Neutralizes (HAT) Nrf2 Nrf2 Compound->Nrf2 Activates (Predicted) Neuroprotection Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Expression ARE->HO1 Induces HO1->Neuroprotection Contributes to Synthetic_Workflow Start This compound Reaction1 O-Alkylation (e.g., R-Br, K₂CO₃) Start->Reaction1 Reaction2 Aldol Condensation (e.g., Ar-CHO, base) Start->Reaction2 Reaction3 Aromatic Substitution (e.g., Halogenation) Start->Reaction3 Product1 6-Alkoxy-benzofuranone Derivatives Reaction1->Product1 Product2 Aurone Analogs Reaction2->Product2 Product3 Ring-Substituted Derivatives Reaction3->Product3 Screening High-Throughput Screening (e.g., Anti-inflammatory, Anticancer) Product1->Screening Product2->Screening Product3->Screening

Caption: Synthetic diversification workflow from the core scaffold.

Protocol: Evaluation of Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in numerous diseases. A common in vitro model to screen for anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of Gram-negative bacteria, induces a strong inflammatory response, leading to the production of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. [15]The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, as an indicator of inflammatory activity. Compounds that reduce nitrite levels may act by inhibiting iNOS or upstream signaling pathways.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and replace it with medium containing the desired concentrations of the compound. Include a "vehicle control" group (medium with DMSO) and a "no treatment" control. c. Pre-incubate the cells with the compound for 1-2 hours. This allows the compound to enter the cells before the inflammatory stimulus is applied.

  • LPS Stimulation: Add LPS to all wells (except the "no treatment" control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay: a. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium. b. Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. c. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. A pink/magenta color will develop.

  • Measurement & Analysis: a. Measure the absorbance at 540 nm. b. Calculate the nitrite concentration in each sample using the standard curve. c. Determine the percentage inhibition of NO production relative to the LPS-only control. d. Trustworthiness Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is not due to cell death. [15]

Conclusion

This compound represents a molecule of significant interest in contemporary pharmaceutical research. Its intrinsic antioxidant and anti-inflammatory properties make it a candidate for direct investigation in diseases underpinned by oxidative stress and inflammation. Moreover, its chemical tractability establishes it as a valuable scaffold for the generation of novel chemical entities in drug discovery pipelines. The protocols detailed herein provide a robust framework for researchers to explore and validate the therapeutic potential of this versatile compound.

References

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • This compound | C8H6O3. (n.d.). PubChem. Available at: [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ResearchGate. Available at: [Link]

  • This compound | CAS:2688-49-5. (n.d.). BioCrick. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed Central. Available at: [Link]

  • 6‐Hydroxy ‐benzofuran‐3‐( 2 H )‐ones as Potential Anti‐Inflammatory Agents: Synthesis and Inhibitory Activity of LPS ‐Stimulated ROS Production in RAW 264.7 Macrophage. (n.d.). ResearchGate. Available at: [Link]

  • Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods. (n.d.). ResearchGate. Available at: [Link]

  • Novel 2,6-disubstituted benzofuran-3-one analogues improve cerebral ischemia/reperfusion injury via neuroprotective and antioxidative effects. (2023). PubMed. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (n.d.). PubMed. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at: [Link]

  • Microplate Methods for Measuring Phenolic Content and Antioxidant Capacity in Chickpea: Impact of Shaking. (2023). MDPI. Available at: [Link]

  • Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. (n.d.). ResearchGate. Available at: [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (n.d.). Frontiers. Available at: [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Available at: [Link]

  • Antioxidant Capacity and Phenolic Compounds with HPLC of Asphodelus ramosus and Comparison of the Results with Allium cepa L. an. (2017). DergiPark. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Available at: [Link]

  • Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (n.d.). MDPI. Available at: [Link]

  • SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. (2023). Agritrop. Available at: [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Publishing. Available at: [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 6-Hydroxybenzofuran-2(3H)-one as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of modern organic synthesis and drug discovery, the benzofuran-2(3H)-one moiety stands out as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of biologically active compounds. Among its derivatives, 6-Hydroxybenzofuran-2(3H)-one has emerged as a particularly valuable and versatile chemical intermediate. Its strategic placement of a reactive phenolic hydroxyl group and a lactone ring system offers a rich playground for chemical modifications, enabling the construction of a diverse array of complex molecules with significant therapeutic and functional potential. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its derivatization, empowering researchers to unlock its full synthetic utility.

The inherent reactivity of this compound stems from two key functional groups: the nucleophilic hydroxyl group at the 6-position and the electrophilic carbonyl group of the lactone. Furthermore, the adjacent methylene group (at the 3-position) possesses activated C-H bonds, rendering it susceptible to a variety of condensation reactions. This trifecta of reactivity allows for a wide range of chemical transformations, making it a cornerstone building block in medicinal chemistry and materials science. This document will delve into specific, validated protocols for key transformations, including O-alkylation, acylation, and condensation reactions, as well as its application in the synthesis of complex heterocyclic systems and functional molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 2688-49-5[1]
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Melting Point 198-202 °C
Solubility Soluble in DMSO, DMF, methanol, and hot ethanol. Sparingly soluble in water.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.[2]

Safety Precautions: this compound is an irritant to the eyes, skin, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.[2]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The utility of this compound as a chemical intermediate is best demonstrated through its participation in a variety of fundamental organic reactions. The following sections provide detailed, step-by-step protocols for key transformations, accompanied by mechanistic explanations to provide a deeper understanding of the reaction pathways.

O-Alkylation: Gateway to Diverse Ether Derivatives

The phenolic hydroxyl group at the 6-position is a prime site for O-alkylation, a common strategy to introduce lipophilic character, modulate biological activity, or provide a handle for further functionalization. The Williamson ether synthesis is a robust and widely employed method for this transformation.

Protocol 1: Synthesis of 6-Methoxybenzofuran-2(3H)-one

This protocol details the methylation of this compound using methyl iodide. The choice of a relatively mild base like potassium carbonate and a polar aprotic solvent like acetone ensures efficient reaction while minimizing potential side reactions.

Materials:

  • This compound (1.0 g, 6.66 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.84 g, 13.32 mmol)

  • Methyl Iodide (CH₃I) (0.62 mL, 9.99 mmol)

  • Anhydrous Acetone (50 mL)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.66 mmol) and anhydrous acetone (50 mL).

  • Stir the mixture at room temperature until the starting material is partially dissolved.

  • Add anhydrous potassium carbonate (1.84 g, 13.32 mmol) to the suspension.

  • Slowly add methyl iodide (0.62 mL, 9.99 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Dissolve the crude product in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 6-methoxybenzofuran-2(3H)-one as a white to off-white solid.

Expected Yield: 85-95%

Characterization Data for 6-Methoxybenzofuran-2(3H)-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.79 (d, J = 2.4 Hz, 1H), 4.65 (s, 2H), 3.82 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.8, 160.2, 153.1, 124.9, 114.3, 112.9, 101.8, 69.8, 55.9.

  • IR (KBr, cm⁻¹): 1780 (C=O, lactone), 1615, 1500, 1270, 1150.

  • MS (ESI): m/z 165.05 [M+H]⁺.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous potassium carbonate and acetone is crucial to prevent the hydrolysis of methyl iodide and to ensure the efficiency of the nucleophilic substitution reaction.

  • Excess Base: A slight excess of potassium carbonate is used to effectively deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

  • Work-up Procedure: The aqueous work-up with sodium bicarbonate is to neutralize any remaining acidic impurities, while the brine wash helps to remove water from the organic layer.

O_Alkylation start This compound reagents CH3I, K2CO3 Acetone, Reflux start->reagents product 6-Methoxybenzofuran-2(3H)-one reagents->product caption O-Alkylation Workflow

O-Alkylation Workflow
Knoevenagel Condensation: Formation of Bioactive Arylidene Derivatives

The active methylene group at the 3-position of this compound can participate in Knoevenagel condensation with aldehydes, a powerful C-C bond-forming reaction to generate α,β-unsaturated carbonyl compounds. These products, often referred to as aurone analogues, are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.

Protocol 2: Synthesis of 3-(Phenylmethylene)-6-hydroxybenzofuran-2(3H)-one

This protocol describes the condensation of this compound with benzaldehyde using piperidine as a basic catalyst. The reaction is typically carried out in a high-boiling solvent like ethanol to facilitate the dehydration of the intermediate aldol adduct.

Materials:

  • This compound (1.0 g, 6.66 mmol)

  • Benzaldehyde (0.71 g, 6.66 mmol)

  • Piperidine (0.1 mL, catalytic amount)

  • Ethanol (30 mL)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 6.66 mmol) and benzaldehyde (0.71 g, 6.66 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.1 mL) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • Upon completion, cool the mixture to room temperature. A yellow precipitate may form.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from ethanol or column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield the desired product as a yellow solid.

Expected Yield: 70-85%

Characterization Data for 3-(Phenylmethylene)-6-hydroxybenzofuran-2(3H)-one:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.15 (s, 1H, -OH), 7.85 (d, J = 7.6 Hz, 2H), 7.50 (t, J = 7.6 Hz, 2H), 7.38 (t, J = 7.2 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 6.80 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 168.5, 158.9, 152.3, 145.1, 134.2, 131.8, 130.5, 129.3, 128.8, 125.4, 115.2, 113.8, 103.1.

  • IR (KBr, cm⁻¹): 3350 (-OH), 1750 (C=O, lactone), 1620 (C=C), 1590.

  • MS (ESI): m/z 239.07 [M+H]⁺.

Mechanistic Rationale: The Knoevenagel condensation proceeds via a series of reversible steps. Piperidine acts as a base to deprotonate the active methylene group of the benzofuranone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form an aldol-type adduct. Subsequent dehydration of this intermediate, driven by the formation of a conjugated system, yields the final α,β-unsaturated product.

Knoevenagel_Condensation start This compound + Benzaldehyde reagents Piperidine Ethanol, Reflux start->reagents product 3-(Phenylmethylene)-6- hydroxybenzofuran-2(3H)-one reagents->product caption Knoevenagel Condensation Workflow

Knoevenagel Condensation Workflow

Application in the Synthesis of Bioactive Heterocycles

The structural framework of this compound serves as an excellent starting point for the construction of more complex heterocyclic systems, many of which are of significant interest in drug discovery.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Protocol 3: Synthesis of a Pyrazole-fused Benzofuran Derivative

This protocol outlines a potential pathway for the synthesis of a pyrazole ring fused to the benzofuran scaffold. This involves the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound (1.0 g, 6.66 mmol)

  • Hydrazine Hydrate (0.65 mL, 13.32 mmol)

  • Ethanol (25 mL)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 6.66 mmol) and ethanol (25 mL).

  • Add hydrazine hydrate (0.65 mL, 13.32 mmol) and a few drops of glacial acetic acid.

  • Reflux the mixture for 12-18 hours, monitoring the reaction by TLC (Eluent: Ethyl acetate/Methanol 9:1).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add cold water to the residue, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazole-fused benzofuran derivative.

Expected Product and Rationale: The reaction of the lactone with hydrazine is expected to open the ring, followed by an intramolecular condensation to form a pyrazolone-fused system. The exact structure of the product would need to be confirmed by detailed spectroscopic analysis (NMR, MS, IR). The acidic catalyst facilitates the condensation step.

Application in the Synthesis of a Key Pharmaceutical Intermediate: Towards Fruquintinib

Fruquintinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) approved for the treatment of colorectal cancer. A key intermediate in its synthesis is 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. While the direct conversion of this compound to this specific intermediate is a multi-step process, a closely related derivative, 6-hydroxy-2-methyl-N-methylbenzofuran-3-carboxamide, can be synthesized from the corresponding carboxylic acid.

Conceptual Pathway: The synthesis of the Fruquintinib intermediate from a 6-hydroxybenzofuran scaffold highlights the importance of this core structure. A plausible synthetic route would involve the introduction of a methyl group at the 2-position and a carboxylic acid at the 3-position of the benzofuran ring, starting from a suitably protected 6-hydroxybenzofuran derivative.

Conclusion: A Versatile Building Block for Innovation

This compound has proven itself to be a chemical intermediate of considerable value. Its accessible reactive sites allow for a diverse range of chemical transformations, providing a robust platform for the synthesis of a wide array of functional molecules. The protocols detailed in this guide serve as a starting point for researchers to explore the rich chemistry of this versatile scaffold. By understanding the underlying principles of its reactivity and applying the provided methodologies, scientists and drug development professionals can continue to unlock new possibilities in the creation of novel therapeutics and advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

  • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Capot Chemical. (2026, January 19). MSDS of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Hydroxybenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Hydroxybenzofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to the Challenges

This compound is a key building block in the synthesis of various biologically active molecules. Its purification, however, can be fraught with challenges stemming from its chemical nature. The presence of a phenolic hydroxyl group and a lactone ring makes the molecule susceptible to degradation, while the synthesis process can introduce a variety of impurities. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₈H₆O₃[1][]
Molecular Weight 150.13 g/mol [1][]
CAS Number 2688-49-5[1]
Appearance Powder[]
Melting Point 178 °C[]
Boiling Point 341.5 ± 31.0 °C (Predicted)[][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
Storage 2-8°C, sealed, dried.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Impurity-Related Issues

Q1: My NMR spectrum shows more than just the desired product peaks after synthesis. What are the likely impurities?

A1: Based on the common synthetic routes, which typically involve the intramolecular cyclization of a substituted hydroxyphenylacetic acid, several impurities can be anticipated:

  • Unreacted Starting Material: The corresponding 2-hydroxy-4-carboxyphenylacetic acid or a protected precursor may not have fully cyclized.

  • Isomeric Byproducts: Depending on the substitution pattern of the starting material, regioisomers of the desired product can form.

  • Polymeric Material: Phenolic compounds, especially under acidic or oxidative conditions, can be prone to polymerization, leading to baseline noise or broad, unresolved peaks in the NMR.

  • Solvent Adducts: Residual high-boiling point solvents used in the synthesis or workup can be difficult to remove.

Q2: I'm seeing a spot on my TLC that streaks or is very close to my product spot. How can I improve the separation?

A2: Co-elution is a common challenge. Here's a systematic approach to improving your TLC separation, which will translate to better column chromatography results:

  • Solvent System Optimization:

    • Polarity Adjustment: If the spots are too close, a subtle change in the polarity of your mobile phase can make a significant difference. Try a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

    • Additive Inclusion: A small amount of acetic acid or formic acid (e.g., 0.1-1%) in the mobile phase can sharpen the spots of acidic compounds like your phenolic product and potentially improve separation from non-acidic impurities.

  • TLC Plate Selection: Consider using high-resolution TLC plates for better separation.

  • Visualization Technique: Different visualization methods can reveal hidden impurities. In addition to UV light, try staining with a p-anisaldehyde solution, which is often effective for phenolic compounds, or an iodine chamber.[5]

dot

TLC_Troubleshooting

Stability and Degradation Issues

Q3: My purified product seems to be degrading over time, showing new spots on the TLC or a change in color. What's happening and how can I prevent it?

A3: this compound contains two functional groups that are susceptible to degradation: a phenolic hydroxyl group and a lactone.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, especially when exposed to air and light, which can lead to the formation of colored quinone-type byproducts.

    • Prevention: Store the purified compound under an inert atmosphere (nitrogen or argon), protect it from light by using amber vials, and keep it refrigerated.[3]

  • Hydrolysis: The lactone ring can undergo hydrolysis, particularly under basic or strongly acidic conditions, to open up to the corresponding hydroxy-carboxylic acid.[6]

    • Prevention: Avoid exposing the compound to strong acids or bases during workup and purification. If an aqueous extraction is necessary, use a neutral or slightly acidic pH. Ensure all solvents are dry, especially for long-term storage.

Q4: I'm losing a significant amount of my product during purification. What are the common causes of low yield?

A4: Low recovery can be attributed to several factors:

  • Incomplete Extraction: Ensure you are using an appropriate solvent for extracting your product from the reaction mixture. Given its solubility, ethyl acetate or dichloromethane are good choices.

  • Adsorption on Silica Gel: The polar phenolic hydroxyl group can lead to strong adsorption on silica gel during column chromatography, resulting in tailing and incomplete elution.

    • Mitigation: Deactivate the silica gel with a small amount of a polar solvent like triethylamine or methanol in your eluent. Alternatively, consider using a less polar stationary phase like alumina or a reversed-phase silica gel.

  • Degradation during Purification: As mentioned, the compound can degrade on the column if the conditions are not optimized. Avoid prolonged exposure to silica gel and consider a faster purification method like flash chromatography.

dot

Purification_Challenges

Recommended Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Flash Column Chromatography

This is the most versatile method for purifying moderate to large quantities of the compound.

  • Preparation of the Column:

    • Select a column of appropriate size for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in your starting mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexanes:ethyl acetate). The optimal gradient will depend on the specific impurities present.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Pooling:

    • Spot each fraction on a TLC plate and visualize under UV light and with a suitable stain.

    • Pool the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Good starting points for solvent screening include ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Dissolution:

    • Place the crude or partially purified product in a flask.

    • Add a minimal amount of the chosen hot solvent until the compound just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment

Confirming the purity of your final product is a critical step.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic or acetic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • BioCrick. This compound | CAS:2688-49-5 | Phenols. [Link]

  • Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • PubChem. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubMed. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. [Link]

  • PubMed. Application of Directly Coupled High Performance Liquid chromatography-NMR-mass Spectometry and 1H NMR Spectroscopic Studies to the Investigation of 2,3-benzofuran Metabolism in Sprague-Dawley Rats. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Google Patents. CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • PubMed. Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes. [Link]

  • PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

  • MDPI. Effect of Temperatures on Polyphenols during Extraction. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

  • PubMed Central. Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid. [Link]

  • ResearchGate. What is the best method of extracting phenolic compounds from milk samples? [Link]

  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • PubMed. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. [Link]

  • PubMed. pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • Semantic Scholar. An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. [Link]

  • PubMed Central. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • Pharmaffiliates. CAS No : 2688-49-5 | Chemical Name : this compound. [Link]

  • Springer Nature Experiments. Extraction and Isolation of Phenolic Compounds. [Link]

  • MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. [Link]

  • ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

  • PubMed Central. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

Sources

Technical Support Center: Synthesis of 6-Hydroxybenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxybenzofuran. It is designed to help you navigate potential challenges and minimize the formation of byproducts, ensuring a high-purity final product. The information presented here is based on established, peer-reviewed methodologies and offers practical solutions to common experimental hurdles.

Introduction: Navigating the Synthesis of 6-Hydroxybenzofuran

6-Hydroxybenzofuran is a crucial building block in the synthesis of numerous pharmaceutical compounds. Its preparation, while conceptually straightforward, can be fraught with challenges related to byproduct formation, which can complicate purification and reduce overall yield. This guide focuses on a widely adopted and scalable three-step synthesis starting from 2-hydroxy-4-methoxybenzaldehyde, offering troubleshooting advice and optimized protocols to ensure the highest purity of the final product. Additionally, an alternative route via the Perkin rearrangement is discussed for contexts where it may be a suitable option.

Our primary focus will be on a robust and optimized three-step synthetic pathway that has been demonstrated to be safe, cost-effective, and scalable.[1] This method consistently produces high yields of 6-hydroxybenzofuran.

Part 1: Troubleshooting the Optimized Three-Step Synthesis

This section addresses common issues and their solutions for the optimized synthesis of 6-hydroxybenzofuran, which proceeds through the following general scheme:

Optimized_Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Demethylation 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde 2-formyl-4-methoxyphenoxyacetic acid 2-formyl-4-methoxyphenoxyacetic acid 2-hydroxy-4-methoxybenzaldehyde->2-formyl-4-methoxyphenoxyacetic acid  + Chloroacetic Acid, NaOH 6-methoxybenzofuran 6-methoxybenzofuran 2-formyl-4-methoxyphenoxyacetic acid->6-methoxybenzofuran  + Acetic Anhydride, NaOAc 6-hydroxybenzofuran 6-hydroxybenzofuran 6-methoxybenzofuran->6-hydroxybenzofuran  + Sodium 1-dodecanethiolate Perkin_Rearrangement Substituted 2-halocoumarin Substituted 2-halocoumarin Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid Substituted 2-halocoumarin->Benzofuran-2-carboxylic acid  + Base (e.g., NaOH) Substituted Benzofuran Substituted Benzofuran Benzofuran-2-carboxylic acid->Substituted Benzofuran  Heat (Decarboxylation)

Sources

Technical Support Center: 6-Hydroxybenzofuran-2(3H)-one Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 6-Hydroxybenzofuran-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Given that this compound is a natural product also used as a building block in medicinal chemistry, understanding its stability profile is critical for ensuring experimental reproducibility, product shelf-life, and the safety of resulting therapeutics.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and application. The insights provided are based on fundamental principles of organic chemistry, particularly the known reactivity of the benzofuranone core, lactone moieties, and phenolic groups.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

FAQ 1: What are the primary structural features of this compound that influence its stability?

The stability of this compound is primarily dictated by two key functional groups: the lactone ring and the phenolic hydroxyl group .

  • Lactone Ring: The five-membered lactone (a cyclic ester) is susceptible to hydrolysis, especially under basic or strongly acidic conditions.[2][3] This reaction opens the ring to form a more flexible carboxylic acid.

  • Phenolic Hydroxyl Group: The hydroxyl group attached to the benzene ring makes the molecule susceptible to oxidation.[4] Phenols can be oxidized to form colored quinone-type structures, particularly in the presence of oxygen, metal ions, or light.[4]

Understanding the interplay of these two groups is fundamental to predicting and mitigating degradation.

FAQ 2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under controlled conditions that minimize exposure to degradative factors.

ParameterRecommended ConditionRationale
Temperature 2-8°C[5]Reduces the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the phenolic hydroxyl group.
Light Amber vial or protected from lightPrevents photolytic degradation, which can be a concern for phenolic compounds.[4][6]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the lactone ring.

For solutions, it is recommended to use degassed, anhydrous solvents and store them at low temperatures.[7]

FAQ 3: I've noticed a color change in my sample of this compound over time. What could be the cause?

A gradual change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is most likely due to the oxidation of the phenolic hydroxyl group . This process can form highly conjugated, colored species such as quinones. This process can be accelerated by:

  • Exposure to air (oxygen)

  • Presence of trace metal impurities

  • Exposure to light, especially UV light[4]

  • Elevated temperatures

If you observe a color change, it is crucial to re-analyze the purity of your sample before use.

Section 2: Troubleshooting Guide - Investigating Degradation

This section provides structured guidance for identifying and understanding the degradation of this compound in your experiments.

Problem 1: Unexpected peaks are appearing in my HPLC analysis of a formulation containing this compound.

Possible Cause: This is a classic sign of degradation. The identity of the new peaks will depend on the conditions your sample was exposed to.

Troubleshooting Workflow:

start Unexpected HPLC Peaks Observed check_ph 1. Review Solution pH and Composition start->check_ph acid_base Hypothesis: Hydrolysis (Acidic or Basic Conditions?) check_ph->acid_base pH < 5 or > 8? oxidation Hypothesis: Oxidation (Presence of Oxidants, Air, Metal Ions?) check_ph->oxidation Exposed to Air/H2O2? photodegradation Hypothesis: Photodegradation (Exposure to Light?) check_ph->photodegradation Exposed to Light? lcms 2. Perform LC-MS Analysis acid_base->lcms oxidation->lcms photodegradation->lcms structure_elucidation 3. Characterize Degradants (MS/MS, NMR) lcms->structure_elucidation pathway 4. Propose Degradation Pathway structure_elucidation->pathway mitigate 5. Implement Mitigation Strategy (Adjust pH, Add Antioxidant, Protect from Light) pathway->mitigate

Caption: Troubleshooting workflow for identifying unknown degradation products.

Detailed Steps:

  • Review Experimental Conditions: Carefully document the pH, solvent composition, temperature, and light exposure of your sample.

  • Perform LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the new peaks.[2] This is the fastest way to gain initial structural information.

  • Structure Elucidation: Based on the mass data, you can infer the type of reaction that occurred. For definitive identification, isolation of the impurity followed by NMR spectroscopy may be necessary.[2]

Problem 2: The concentration of this compound is decreasing over time in my aqueous formulation.

Possible Cause: This is likely due to hydrolysis of the lactone ring. The rate of hydrolysis is highly dependent on pH.

Investigative Protocol: pH-Dependent Stability Study

This protocol will help you quantify the stability of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., pH 2, 5, 7.4, 9)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare Samples: In separate vials, add a small aliquot of the stock solution to each of the different pH buffers. Ensure the final concentration is appropriate for HPLC analysis.

  • Incubate: Place the vials in an incubator at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Analyze at Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench any reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC.

  • Quantify: Measure the peak area of this compound at each time point for each pH.

  • Plot Data: Plot the percentage of remaining this compound against time for each pH.

Expected Outcome: You will likely observe that the degradation rate is fastest at higher pH values (e.g., pH 9) and slowest at a neutral or slightly acidic pH.

Section 3: Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. Forced degradation studies are an essential tool for this purpose.[2][3][8]

Pathway 1: Hydrolysis (Lactone Cleavage)

Under basic conditions, the lactone ring is readily opened via nucleophilic attack by a hydroxide ion. Under acidic conditions, the reaction is slower but still possible.

Caption: Hydrolysis of this compound.

Pathway 2: Oxidation (Phenol Oxidation)

The phenolic group is susceptible to oxidation, which can be initiated by various factors. This can lead to the formation of a complex mixture of products, including quinones and polymeric material.

Caption: Oxidation of the phenolic moiety.

Protocol: Standard Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and pathways.[2][3][8]

ConditionReagents and ConditionsPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60°C for 24hLactone Hydrolysis
Base Hydrolysis 0.1 M NaOH at room temperature for 2hLactone Hydrolysis
Oxidation 3% H₂O₂ at room temperature for 24hPhenol Oxidation
Thermal Solid sample at 80°C for 48hGeneral thermal decomposition
Photolytic Solution exposed to UV/Vis light (ICH Q1B)Photodegradation of phenol and other chromophores

Analysis: After exposure, each sample should be analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products), often coupled with mass spectrometry.[2]

Section 4: Advanced Topics

Q: Can excipients in my formulation affect the stability of this compound?

A: Absolutely. It is crucial to assess the compatibility of this compound with all excipients in your formulation.

  • Basic Excipients: Buffers like phosphate or carbonate at high pH can accelerate lactone hydrolysis.

  • Excipients with Metal Impurities: Trace metals (e.g., iron, copper) in excipients can catalyze the oxidation of the phenolic group.

  • Reducing Sugars: Sugars like lactose can potentially react with the molecule, although this is less common.

A systematic compatibility study, where binary mixtures of this compound and each excipient are stored under accelerated conditions, is highly recommended.

Q: How can I develop a stability-indicating analytical method for this compound?

A: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.

Method Development Workflow:

start Goal: Develop Stability-Indicating Method forced_degradation 1. Perform Forced Degradation start->forced_degradation sample_pooling 2. Pool Stressed Samples forced_degradation->sample_pooling hplc_dev 3. HPLC Method Development (Column, Mobile Phase, Gradient) sample_pooling->hplc_dev peak_purity 4. Assess Peak Purity (PDA, MS) hplc_dev->peak_purity peak_purity->hplc_dev No, co-elution observed validation 5. Method Validation (ICH Q2) peak_purity->validation All peaks pure?

Caption: Workflow for developing a stability-indicating HPLC method.

The key is to use the samples from a forced degradation study. A pooled sample containing all the different degradation products is the most challenging sample to analyze. Your HPLC method must be able to resolve the main peak from all the smaller impurity peaks generated under these stress conditions.[2]

References
  • de Souza, L., da Silva, J., de F. F. M. de Godoy, M., & de Oliveira, D. (2018). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 23(11), 2975. [Link]

  • Chandramore, A. N., & Sonawane, S. S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Albany Molecular Research Inc. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Le Bourvellec, C., & Renard, C. M. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry, 310, 125895. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Wittich, R. M., Wilkes, H., Sinnwell, V., Francke, W., & Fortnagel, P. (1999). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 65(12), 5516–5521. [Link]

  • Chandramore, A. N., & Sonawane, S. S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

  • Klimeková, B., Štefanová, E., & Eftimov, T. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(11), 2824. [Link]

  • Ma, Y., Liu, X., Liu, H., Li, X., Zhou, J., & Xu, J. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8568–8573. [Link]

  • Kadam, V. S., & Pande, M. B. (2015). An improved one-pot and eco-friendly synthesis of aurones under solvent-free conditions. Green Chemistry Letters and Reviews, 8(3-4), 95-99. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 6-Hydroxybenzofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical methods for 6-Hydroxybenzofuran-2(3H)-one, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] This document eschews rigid templates in favor of a logical, scientifically-grounded narrative that emphasizes the "why" behind the "how" of robust analytical method validation.

Introduction: The Imperative of Analytical Rigor

This compound (CAS No. 2688-49-5) is a molecule of growing interest.[3][] Its benzofuranone core is a scaffold found in numerous biologically active natural products.[2] As this compound progresses through research and development pipelines, the necessity for accurate and precise quantification becomes critical. Cross-validation of analytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the reliability and consistency of data across different analytical platforms.[5][6] This guide will explore the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

The Cross-Validation Framework: A Workflow for Confidence

The objective of cross-validation is to demonstrate that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[7][9] This is crucial when, for instance, a project transitions from early-phase development, where a flexible GC-MS method might be used, to late-phase manufacturing, where a robust and high-throughput HPLC method is required.

Below is a conceptual workflow for the cross-validation of analytical methods for this compound.

Cross_Validation_Workflow cluster_0 Method Development & Independent Validation cluster_1 Cross-Validation Study cluster_2 Outcome HPLC_Dev HPLC Method Development (UV/DAD) HPLC_Val Independent HPLC Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development (EI+) GCMS_Val Independent GC-MS Validation (ICH Q2(R1)) GCMS_Dev->GCMS_Val Sample_Prep Prepare Standard Solutions & Spiked Samples of this compound HPLC_Val->Sample_Prep GCMS_Val->Sample_Prep Analysis Analyze Samples by Both Validated HPLC and GC-MS Methods Sample_Prep->Analysis Data_Comp Compare Key Validation Parameters: Accuracy, Precision, Linearity Analysis->Data_Comp Conclusion Demonstrate Method Comparability & Interchangeability Data_Comp->Conclusion

Caption: A workflow diagram illustrating the key stages of cross-validating HPLC and GC-MS methods for this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the preferred method for routine quality control due to its robustness, high throughput, and suitability for non-volatile and thermally labile compounds.

Rationale for HPLC Method Design

For a polar, phenolic compound like this compound, a reversed-phase HPLC method is the logical starting point. The choice of a C18 stationary phase provides a versatile hydrophobic interaction mechanism. The mobile phase composition is critical; a mixture of water and a polar organic solvent like acetonitrile or methanol is standard. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is a key consideration. This suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape. A gradient elution is often employed to ensure adequate separation from potential impurities and to reduce run times.[10]

Detailed HPLC-UV/DAD Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD, 280 nm (based on the expected chromophore of the benzofuranone structure)

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS offers exceptional selectivity and sensitivity, making it an excellent confirmatory technique and a primary analytical tool, especially for identifying unknown impurities.[11] While the polarity of this compound presents a challenge for GC analysis, derivatization can be employed to improve its volatility and thermal stability.

Rationale for GC-MS Method Design

The presence of a free phenolic hydroxyl group in this compound can lead to poor peak shape and potential thermal degradation in the GC inlet. To mitigate this, a derivatization step is highly recommended. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to convert the polar -OH group into a non-polar trimethylsilyl ether. This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and more reproducible results. The choice of a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, provides a good balance for separating a range of analytes.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Protocol:

  • Accurately weigh approximately 1 mg of the this compound standard or sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Spectrometric Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL, splitless mode

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Cross-Validation: The Comparative Analysis

Once both the HPLC and GC-MS methods have been independently validated according to ICH Q2(R1) guidelines to establish their individual performance characteristics, the cross-validation study can be performed. This involves analyzing the same set of samples, which should include a blank, a zero standard, and at least six concentration levels of this compound spanning the desired analytical range.

Key Validation Parameters for Comparison

The following table outlines the key validation parameters that must be assessed and compared during the cross-validation study. The acceptance criteria should be predefined and justified based on the intended purpose of the analytical procedure.[5][12]

Validation Parameter HPLC Method GC-MS Method Acceptance Criteria for Cross-Validation
Specificity Peak purity assessment by DAD. No interfering peaks at the retention time of the analyte in blank samples.No interfering peaks in the total ion chromatogram (TIC) or extracted ion chromatograms (EIC) of blank samples. Mass spectrum of the analyte peak should be consistent.Both methods must demonstrate specificity for this compound.
Linearity (r²) ≥ 0.999≥ 0.995The coefficient of determination (r²) for both methods should be comparable and meet the individual validation acceptance criteria.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.95.0% - 105.0% at three concentration levels.The mean % recovery between the two methods should not differ by more than a predefined amount (e.g., ±5%).
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 3.0%The % RSD values for precision should be within the acceptance criteria for each method. A statistical comparison (e.g., F-test) can be used to assess the equivalence of variances.
Limit of Detection (LOD) Determined by S/N ratio (e.g., 3:1)Determined by S/N ratio (e.g., 3:1)The LODs should be reported and may differ, reflecting the inherent sensitivity of each technique.
Limit of Quantitation (LOQ) Determined by S/N ratio (e.g., 10:1) with acceptable precision and accuracy.Determined by S/N ratio (e.g., 10:1) with acceptable precision and accuracy.The LOQs should be established and demonstrate that both methods are capable of quantifying the analyte at the required levels.
Visualizing the Analytical Workflow

The following diagram illustrates the workflow for the GC-MS analysis, including the crucial derivatization step.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Start Start with this compound Sample Dissolve Dissolve in Solvent (e.g., Pyridine) Start->Dissolve Derivatize Add Silylating Agent (BSTFA) & Heat at 70°C Dissolve->Derivatize Inject Inject Derivatized Sample into GC-MS Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by Mass Spectrometer (EI) Separate->Detect Process Process Chromatogram & Mass Spectrum Detect->Process Quantify Quantify using Calibration Curve Process->Quantify

Caption: A step-by-step workflow for the GC-MS analysis of this compound, including the derivatization step.

Conclusion: Ensuring Data Integrity Through Orthogonal Methods

This guide has provided a comprehensive framework for the cross-validation of HPLC and GC-MS analytical methods for this compound. By employing two orthogonal analytical techniques, rooted in different chemical principles of separation and detection, a high degree of confidence in the analytical results can be achieved. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to develop and validate robust analytical methods that can withstand scientific and regulatory scrutiny. The successful cross-validation of these methods ensures that data generated throughout the lifecycle of a project is reliable, consistent, and ultimately, trustworthy.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019033, this compound. PubChem. Retrieved from [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Taveira, A. F., et al. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2995. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3-Thiazoles. Request PDF. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2688-49-5 | Chemical Name : this compound. Retrieved from [Link]

  • Islam, M. M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Retrieved from [Link]

  • Fragrance Material Safety Assessment Center. (2023). 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-. Retrieved from [Link]

  • Foods. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study - Cherry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). 5-Nitro-1-benzofuran-2(3H)-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

  • Repository of the Academy's Library. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a single run. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13815501, 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of Benzofuranone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, benzofuranones stand out as a privileged scaffold, demonstrating a remarkable breadth of biological activities. Their deceptively simple bicyclic structure, consisting of a fused benzene and furanone ring, gives rise to isomeric forms that exhibit distinct pharmacological profiles. This guide provides an in-depth comparison of the biological activities of two key benzofuranone isomers: 2(3H)-benzofuranone and 3(2H)-benzofuranone . As a Senior Application Scientist, my aim is to dissect the nuances of their structure-activity relationships, offering field-proven insights and robust experimental data to inform and guide future research and drug discovery efforts.

The Isomeric Distinction: A Foundation for Differential Activity

The fundamental difference between 2(3H)-benzofuranone and 3(2H)-benzofuranone lies in the position of the carbonyl group within the furanone ring. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby dictating its biological behavior.

  • 2(3H)-Benzofuranone (Coumaranone): Characterized by the carbonyl group at the 2-position.

  • 3(2H)-Benzofuranone: Features the carbonyl group at the 3-position. This isomer can exist in tautomeric forms, which can influence its reactivity and biological interactions.

This guide will navigate the comparative landscape of their anticancer, antioxidant, and anti-inflammatory properties, underpinned by experimental evidence and mechanistic insights.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies of the parent benzofuranone isomers are not abundant in the literature, a wealth of data on their derivatives allows for a robust comparative analysis. The following sections will dissect the biological activities, drawing upon published experimental findings to highlight the therapeutic potential of each isomeric scaffold.

Anticancer Activity: A Tale of Two Scaffolds

The benzofuranone core is a recurring motif in numerous compounds with potent anticancer activity.[1][2][3] The position of the carbonyl group and the nature of substitutions on the benzofuranone ring system are critical determinants of their cytotoxic and cytostatic effects.[4]

3(2H)-Benzofuranone Derivatives:

Derivatives of 3(2H)-benzofuranone have been extensively investigated for their anticancer properties. For instance, (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have shown promising activity against various cancer cell lines.[5] The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

2(3H)-Benzofuranone Derivatives:

While less explored than their 3(2H)-isomers in oncology, derivatives of 2(3H)-benzofuranone have also demonstrated significant anticancer potential. Studies on 5-acyl-3-substituted benzofuran-2(3H)-ones have highlighted their potential as anti-inflammatory agents, a property often linked to cancer prevention and treatment.[6]

Structure-Activity Relationship Insights:

A review of benzofuran derivatives suggests that substitutions at various positions can significantly modulate their anticancer efficacy.[4] For instance, the introduction of halogen atoms or bulky aromatic groups can enhance cytotoxicity. The planar nature of the benzofuran ring system allows for effective intercalation with DNA or interaction with the active sites of enzymes involved in cancer progression.

Quantitative Comparison of Anticancer Activity:

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
(Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranoneP. falciparum (K1, multidrug-resistant)Antimalarial0.000654[5]
(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranoneP. falciparum (3D7, drug-sensitive)Antimalarial0.28[5]
3-formylbenzofuran derivative 3bSK-Hep-1 (Hepatocellular carcinoma)MTT5.365[1]
3-formylbenzofuran derivative 3cSK-Hep-1 (Hepatocellular carcinoma)MTT6.013[1]
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 inhibition (related to HCC)Enzymatic0.874[1]

Note: The table includes data on derivatives as direct comparative data on the parent isomers is limited. P. falciparum is a protozoan parasite, and antimalarial activity is often indicative of broader antiproliferative effects.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress is a key contributor to a multitude of chronic diseases, including cancer and neurodegenerative disorders. Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS). Both benzofuranone isomers have shown promise in this arena.

2(3H)-Benzofuranone Derivatives:

Recent studies have highlighted the antioxidant capacity of 3,3-disubstituted-3H-benzofuran-2-one derivatives. These compounds have demonstrated the ability to reduce intracellular ROS levels and protect neuronal cells from oxidative damage.[7] The mechanism is believed to involve the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

3(2H)-Benzofuranone Derivatives:

The antioxidant activity of 3(2H)-benzofuranone derivatives, such as the commercial antioxidant Irganox® HP-136 [a mixture of 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)3H-benzofuran-2-one and its 2,3-dimethylphenyl isomer], has been well-documented, particularly in industrial applications for polymer stabilization.[8][9] These compounds act as chain-breaking antioxidants. The hydrogen-donating ability of the C-H group at the 3-position is crucial for their antioxidant function.

Structure-Activity Relationship Insights:

For 3-aryl-benzofuranones, the electronic properties of the substituents on the 3-aryl ring play a significant role. Electron-donating groups enhance the antioxidant activity, while steric hindrance at the 2'-position of the aryl group can diminish it.[9]

Quantitative Comparison of Antioxidant Activity:

Compound/DerivativeAssayActivity MetricReference
3,3-disubstituted-3H-benzofuran-2-one derivativesDPPH Assay, Cyclic VoltammetryQualitative antioxidant capacity[7]
Irganox® HP-136 (3(2H)-benzofuranone derivative)Polypropylene oxidation inhibitionMedium strength chain-breaking antioxidant[8][9]
Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a double-edged sword; while essential for host defense, chronic inflammation is a driver of many diseases. Benzofuranone isomers have emerged as potent modulators of inflammatory pathways.

2(3H)-Benzofuranone Derivatives:

A series of 2,3-dihydrobenzofuran-2-one analogues have been synthesized and shown to be powerful anti-inflammatory agents.[10] For example, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be more potent than the well-known NSAID diclofenac in inhibiting acute inflammation.[10] The mechanism of action is linked to the inhibition of prostaglandin synthesis.

3(2H)-Benzofuranone Derivatives:

Derivatives of 3(2H)-benzofuranone have also demonstrated significant anti-inflammatory effects. A benzofuranone derivative, referred to as BF1, was shown to have dose-dependent anti-inflammatory effects in various mouse models of inflammation, potentially through the interference with the protein kinase C (PKC) activation pathway.[11] Furthermore, certain aza-benzofuran derivatives exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) release in LPS-stimulated macrophages.[12]

Structure-Activity Relationship Insights:

A key finding is that the presence of a double bond between C-2 and C-3 appears to confer superior anti-inflammatory activity.[12] This suggests that the electronic and conformational properties imparted by this feature in the 3(2H)-benzofuranone scaffold may be advantageous for interacting with inflammatory targets.

Quantitative Comparison of Anti-inflammatory Activity:

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran derivative 1Nitric Oxide Release Inhibition17.3[12][13]
Aza-benzofuran derivative 4Nitric Oxide Release Inhibition16.5[12][13]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan paw edema inhibitionMore potent than diclofenac[10]

Mechanistic Insights: Key Signaling Pathways

The biological activities of benzofuranone isomers are underpinned by their interaction with critical intracellular signaling pathways. Understanding these mechanisms is paramount for rational drug design.

Pathways in Cancer

PI3K_Akt_Signaling_Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Benzofuranone derivatives may exert their anticancer effects by modulating the activity of key components of this pathway, such as Akt, leading to the inhibition of cell proliferation and the induction of apoptosis.

Pathways in Inflammation

NFkB_MAPK_Signaling_Pathway

The NF-κB and MAPK signaling cascades are pivotal in mediating inflammatory responses. Many anti-inflammatory agents, including benzofuranone derivatives, function by inhibiting these pathways. This can occur through the suppression of IKK activity, which prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB, or by inhibiting the phosphorylation of MAP kinases like p38 and JNK. This ultimately leads to a reduction in the expression of pro-inflammatory mediators such as COX-2 and iNOS.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of benzofuranone isomers.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuranone isomers and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.

Protocol:

  • Sample Preparation: Prepare different concentrations of the benzofuranone isomers in methanol.

  • Reaction Mixture: To 1 mL of each sample concentration, add 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark for 30 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay measures nitrite concentration, a stable and quantifiable breakdown product of nitric oxide (NO). It is used to assess the inhibitory effect of compounds on NO production in stimulated macrophages.

Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of the benzofuranone isomers for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent: Add 100 µL of the supernatant to a new 96-well plate, followed by the addition of 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

The comparative analysis of 2(3H)- and 3(2H)-benzofuranone isomers reveals a fascinating interplay between structure and biological function. While both isomeric scaffolds serve as a foundation for potent anticancer, antioxidant, and anti-inflammatory agents, subtle structural modifications, such as the position of the carbonyl group and the pattern of substitution, can dramatically influence their therapeutic efficacy and mechanism of action.

The available data suggests that 3(2H)-benzofuranone derivatives have been more extensively explored, particularly in the context of anticancer and antioxidant activities. However, the potent anti-inflammatory properties of 2(3H)-benzofuranone derivatives highlight the untapped potential of this isomeric core.

Future research should focus on direct, systematic comparative studies of these isomers and their simple derivatives to provide a clearer understanding of their relative potencies and selectivities across a range of biological targets. Such studies, guided by the structure-activity relationships outlined in this guide, will undoubtedly accelerate the development of novel benzofuranone-based therapeutics for a myriad of human diseases.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Marine Drugs. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). Antioxidants. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). ResearchGate. [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (2016). International Journal of Basic & Clinical Pharmacology. [Link]

  • 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (1981). Journal of Medicinal Chemistry. [Link]

  • Overall Introduction of Polymer Antioxidant. (n.d.). Baoxu Chemical. [Link]

  • Antioxidative activity of 3-aryl-benzofuran-2-one stabilizers (Irganox (R) HP-136) in polypropylene. (2005). ResearchGate. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]

  • Structure effect of benzofuranone on the antioxidant activity in polypropylene. (2009). ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • 5-Acyl-3-substituted benzofuran-2(3H)-ones as potential antiinflammatory agents. (1987). Journal of Medicinal Chemistry. [Link]

  • Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. (2018). ResearchGate. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). SciSpace. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Organic & Medicinal Chemistry International Journal. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). ResearchGate. [Link]

  • 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. (2017). ResearchGate. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. (2014). Anesthesia & Analgesia. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Hydroxybenzofuran-2(3H)-one: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Hydroxybenzofuran-2(3H)-one (CAS: 2688-49-5) is a phenolic lactone with a molecular structure that makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] As with any specialized chemical, particularly one with limited publicly available, substance-specific hazard data, a robust and proactive safety culture is not just recommended—it is essential. This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. Our objective is to empower you with the necessary information to handle this compound with the highest degree of safety, ensuring the integrity of your research and the protection of all laboratory personnel. The protocols herein are built on a foundation of established chemical safety principles, regulatory standards, and a conservative risk assessment necessitated by the current data landscape.

Hazard Assessment and Risk Mitigation: A Proactive Stance

  • Inferred Hazards from Analogues: The parent structure, benzofuran, is classified as a Category 2 carcinogen, indicating it is a suspected human carcinogen.[2] Furthermore, other substituted benzophenone and benzofuran derivatives are known to cause skin and serious eye irritation.[3] Given these precedents, it is scientifically prudent to handle this compound as a potential carcinogen and irritant.

  • Physical Form and Routes of Exposure: The compound is typically supplied as a powder.[4] This presents a primary risk of inhalation of fine particulates and a secondary risk of dermal exposure through surface contamination. Ocular exposure to the powder can cause significant irritation. Ingestion is a risk in cases of poor hygiene practices.[5]

  • Chemical Reactivity: It is incompatible with strong oxidizing agents.[2] It should be stored under refrigerated (2-8°C), dry, and sealed conditions to maintain stability.[1]

Our primary risk mitigation strategy is to minimize all potential routes of exposure by employing a combination of robust engineering controls and stringent personal protective equipment (PPE) protocols.

The Hierarchy of Controls: Beyond PPE

Personal protective equipment is the last line of defense. True laboratory safety begins with engineering and administrative controls designed to contain the hazard at its source.

  • Engineering Control - The Chemical Fume Hood: All handling of this compound, especially the weighing and transfer of the solid powder, must be performed within a certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of airborne particulates. The Occupational Safety and Health Administration (OSHA) mandates that engineering controls be the primary means of reducing employee exposure to toxic chemicals.[6]

  • Administrative Controls - Designated Areas & SOPs:

    • Designated Area: Establish a clearly marked "Designated Area" within the lab for handling this compound. This area should be restricted to authorized personnel who are fully trained on the associated risks and procedures.

    • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is required. This document should be readily accessible and include all steps from material retrieval to waste disposal. All personnel must be trained on the SOP before commencing work.

    • Hygiene: Eating and drinking are strictly prohibited in the laboratory.[5] Hands must be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][5]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be based on a thorough hazard assessment. The following table outlines the minimum required PPE for various tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Single pair of nitrile glovesSafety glasses with side shieldsLab coat, long pants, closed-toe shoesNot required
Weighing/Transfer of Solid Powder Double-gloved (two pairs of nitrile gloves)Chemical splash goggles AND a full-face shieldChemical-resistant lab coat, long pants, closed-toe shoesNIOSH-approved N95 or P100 respirator
Preparation of Solutions Double-gloved (two pairs of nitrile gloves)Chemical splash goggles AND a full-face shieldChemical-resistant lab coat, long pants, closed-toe shoesRecommended, based on solvent volatility and quantity
Reaction Work-up & Purification Double-gloved (two pairs of nitrile gloves)Chemical splash gogglesChemical-resistant lab coat, long pants, closed-toe shoesNot required if performed in a certified fume hood
Justification for PPE Selection:
  • Hand Protection: Double-gloving provides a critical safety margin.[7] The outer glove absorbs any immediate contamination, and can be removed and replaced without exposing the skin. The inner glove provides secondary protection. Always use nitrile gloves as a minimum standard and consult a glove compatibility chart for the specific solvents being used.

  • Eye and Face Protection: Chemical splash goggles are mandatory to prevent particulates or droplets from entering the eyes. A full-face shield is required in addition to goggles when handling the powder or preparing solutions, as it protects the entire face from splashes and aerosols.[8]

  • Body Protection: A lab coat, preferably one that is chemical-resistant, along with long pants and non-porous, closed-toe shoes, protects the skin from accidental spills.[9]

  • Respiratory Protection: Due to the powdered nature of the compound and the inferred carcinogenic risk, respiratory protection is crucial when airborne particles may be generated. A NIOSH-approved respirator (N95 or, for higher protection, a P100 filter) minimizes the risk of inhalation.

Step-by-Step Handling Procedures

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Don all required PPE as specified in the table above for the task at hand.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface within the fume hood with absorbent, plastic-backed paper. This will contain any minor spills and simplify cleanup.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood before introducing the chemical.

  • Weighing the Solid:

    • Perform all weighing operations inside the fume hood.

    • Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could create dust, such as tapping the container forcefully.

    • Once weighing is complete, securely close the primary container.[5]

  • Preparing a Solution:

    • Place the flask or beaker that will contain the solution on a stir plate within the fume hood.

    • Add the solvent to the vessel first, if appropriate for the procedure.

    • Carefully add the weighed powder to the solvent.

    • Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.

  • Post-Handling & Decontamination:

    • Wipe down the exterior of all containers and equipment with a damp cloth before removing them from the fume hood. Dispose of the cloth as solid hazardous waste.

    • Decontaminate the work surface within the fume hood.

    • Carefully doff the outer pair of gloves and dispose of them as solid hazardous waste.

    • With the inner gloves still on, transport any sealed containers to their designated storage or reaction area.

    • Remove all PPE and wash hands thoroughly with soap and water.

Operational and Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste and disposed of in accordance with EPA and institutional regulations.[10][11]

  • Waste Segregation:

    • Solid Waste: Includes contaminated gloves, weigh boats, absorbent paper, and any other solid materials that have come into contact with the chemical. This waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Includes unused solutions and solvent rinses. This waste must be collected in a sealable, chemical-resistant (e.g., HDPE or glass) hazardous waste container. Do not mix incompatible waste streams.

  • Container Management:

    • All waste containers must be kept closed except when adding waste.[12]

    • Containers must be labeled with "Hazardous Waste" and a full chemical description of the contents.

    • Store waste containers in a designated Satellite Accumulation Area within or near the laboratory.[12]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. A manifest will be required to track the waste from generation to its final disposal site.[11][13]

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Respirator) setup 2. Prepare Fume Hood (Verify Airflow, Lay Absorbent Paper) prep->setup weigh 3. Weigh Solid Compound (Minimize Dust Generation) setup->weigh dissolve 4. Prepare Solution (Quantitative Transfer) weigh->dissolve decon 5. Decontaminate Surfaces & Equipment dissolve->decon waste 6. Segregate Hazardous Waste (Solid & Liquid) decon->waste doff 7. Doff PPE Correctly waste->doff wash 8. Wash Hands Thoroughly doff->wash end_op END: Proceed with Experiment wash->end_op start START: Retrieve Chemical start->prep

Caption: Workflow for the safe handling of this compound.

References

  • Fisher Scientific. Safety Data Sheet for Benzofuran.

  • PubChem. this compound. National Center for Biotechnology Information.

  • BioCrick. this compound | CAS:2688-49-5.

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. U.S. Department of Labor.

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste.

  • U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste.

  • Fragrance Material Safety Assessment Center. 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1.

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. U.S. Department of Labor.

  • Sigma-Aldrich. Safety Data Sheet.

  • University of California, Santa Barbara - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.

  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

  • Hazchem Safety Ltd. What PPE Is Needed For Cryogenic Fluid?

  • MySkinRecipes. this compound.

  • Agency for Toxic Substances and Disease Registry (ATSDR). 2,3-Benzofuran | Public Health Statement. Centers for Disease Control and Prevention.

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.

  • Fisher Scientific. Safety Data Sheet for 2,3-Dihydro-1-benzofuran-2-carboxylic acid.

  • Princeton University Environmental Health and Safety. Cryogenic Liquid PPE.

  • Wikipedia. Hazardous waste in the United States.

  • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace.

  • DuraLabel. OSHA Rules for Hazardous Chemicals.

  • TCI Chemicals. Safety Data Sheet for 2-Butyl-3-(4-hydroxybenzoyl)benzofuran.

  • Cornell University Environmental Health and Safety. PPE Selection Guide – Cryogens.

  • TCI Chemicals. Safety Data Sheet for 4'-Chloro-5-fluoro-2-hydroxybenzophenone.

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxybenzofuran-2(3H)-one
Reactant of Route 2
6-Hydroxybenzofuran-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.